Product packaging for Bicyclo[4.1.1]octan-7-one(Cat. No.:)

Bicyclo[4.1.1]octan-7-one

Cat. No.: B12924255
M. Wt: 124.18 g/mol
InChI Key: POYUHQGWYHYKGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bicyclo[4.1.1]octan-7-one is a high-value synthetic building block central to modern "escape from flatland" medicinal chemistry initiatives. This strained bicyclic ketone provides direct access to the privileged Bicyclo[4.1.1]octane (BCO) scaffold, which serves as a three-dimensional, sp3-hybridized bioisostere for disubstituted benzene rings . Incorporating this scaffold into drug candidates can significantly improve pharmacokinetic properties, including solubility and metabolic stability, by moving away from flat aromatic structures . The Bicyclo[4.1.1]octane core is found in natural products and active pharmaceutical ingredients, yet efficient synthetic routes to it remain a valued area of research . This compound is an essential precursor for constructing complex molecular architectures and is for research applications only. Researchers are strongly advised to consult the product's Certificate of Analysis for specific data on purity, stability, and handling. Strictly not for diagnostic, therapeutic, or any form of human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O B12924255 Bicyclo[4.1.1]octan-7-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

bicyclo[4.1.1]octan-7-one

InChI

InChI=1S/C8H12O/c9-8-6-3-1-2-4-7(8)5-6/h6-7H,1-5H2

InChI Key

POYUHQGWYHYKGX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CC(C1)C2=O

Origin of Product

United States

Advanced Synthetic Methodologies for Bicyclo 4.1.1 Octan 7 One and Its Derivatives

Cycloaddition and Annulation Strategies for Bicyclo[4.1.1]octane Frameworks

The construction of the bicyclo[4.1.1]octane skeleton has been a persistent challenge in organic synthesis. nih.govbohrium.comchemrxiv.org However, recent advancements in cycloaddition and annulation reactions, particularly those involving strained precursors like bicyclo[1.1.0]butanes (BCBs), have opened new avenues to access these complex structures. rsc.orgrsc.orgrsc.orgnih.govbohrium.comchemrxiv.org

(4+3) Annulations Involving Bicyclo[1.1.0]butanes (BCBs)

(4+3) annulation reactions have emerged as a powerful tool for the synthesis of seven-membered rings, and their application to the construction of bicyclo[4.1.1]octane systems from BCBs represents a significant breakthrough.

Photoredox-Catalyzed Defluorinative Annulations with Gem-Difluoroalkenes

A novel and practical approach to fluorine-containing bicyclo[4.1.1]octenes involves the photoredox-catalyzed defluorinative (4+3) annulation of BCBs with gem-difluoroalkenes. rsc.orgrsc.org This method provides a straightforward route to these valuable fluorinated scaffolds under mild conditions. rsc.orgrsc.org The reaction is characterized by its broad substrate scope, excellent functional group tolerance, and the ability to generate products in good to excellent yields. rsc.orgrsc.org This protocol successfully produces monofluorinated bicyclo[4.1.1]octenes that feature three quaternary carbon centers. rsc.org The versatility of this method is further highlighted by the potential for large-scale synthesis and various product derivatizations, enhancing the diversity of accessible fluorine-containing bicyclo[4.1.1] systems. rsc.orgrsc.org

A representative example of this transformation involves the reaction of a BCB with a gem-difluoroalkene in the presence of a suitable photocatalyst and visible light, leading to the formation of the desired bicyclo[4.1.1]octene with the elimination of a fluorine atom. rsc.org

Table 1: Examples of Photoredox-Catalyzed Defluorinative (4+3) Annulation

EntryBCB SubstrateGem-Difluoroalkene SubstrateProductYield (%)
1Phenyl-substitutedAryl-substituted3aa85
2Phenyl-substitutedDibenzo[b,d]thiophen-3-yl-substituted3an63
3Phenyl-substitutedDi-isopropyl ester-substituted3ao38
4Phenyl-substitutedDi-benzyl ester-substituted3ap85

This data is illustrative and based on findings reported in the literature. rsc.org

Lewis Acid-Catalyzed Annulations with Para-Quinone Methides

The synthesis of oxabicyclo[4.1.1]octanes has been achieved through a Lewis acid-catalyzed (4+3) annulation of para-quinone methides (p-QMs) with BCBs. nih.govbohrium.comchemrxiv.org This method is significant as it represents the first of its kind to yield the bicyclo[4.1.1]octane framework using this strategy. nih.govbohrium.comchemrxiv.org The reaction proceeds under mild conditions, employing a catalyst such as Bismuth(III) triflate (Bi(OTf)₃) at a low loading of 5 mol%. nih.govbohrium.comchemrxiv.org

This transformation exhibits high regioselectivity and good compatibility with various functional groups. nih.govbohrium.comchemrxiv.org The proposed mechanism involves the simultaneous activation of both the BCB and the p-QM by the Lewis acid. nih.govbohrium.comchemrxiv.org This is followed by a 1,6-addition of the activated BCB to the p-QM, which then undergoes a C2-selective intramolecular addition of the phenol (B47542) moiety to the resulting cyclobutyl cation intermediate. nih.govbohrium.comchemrxiv.org

Table 2: Lewis Acid-Catalyzed (4+3) Annulation of p-QMs with BCBs

Entryp-Quinone MethideBicyclo[1.1.0]butaneProductYield (%)
11a2a3a85
2p-QM with electron-donating group2a3b82
3p-QM with electron-withdrawing group2a3c75

This data is illustrative and based on findings reported in the literature. chemrxiv.org

Palladium-Catalyzed (4+3) Reactions with 1,4-O/C Dipole Precursors

A palladium-catalyzed formal (4+3) cycloaddition of BCBs with 1,4-O/C dipole precursors, generated from 2-alkylidenetrimethylene carbonates, provides access to 2-oxabicyclo[4.1.1]octanes. rsc.orgrsc.orgresearchgate.net This approach is a notable advancement in the synthesis of bicyclo[4.1.1]octane derivatives (BCOs), a previously underdeveloped area. rsc.orgrsc.orgresearchgate.net

A key feature of this methodology is the activation of the "X" cycloaddition partner (the 1,4-O/C dipole precursor) rather than the BCB substrate, which is a departure from typical catalytic polar (3+X) cycloadditions of BCBs. rsc.orgrsc.orgresearchgate.net The resulting functionalized oxa-BCOs can be further modified through various synthetic transformations. rsc.orgrsc.org An enantioselective variant of this palladium-catalyzed [4+3] cycloaddition has also been developed using γ-methylidene-δ-valerolactones and BCBs, yielding all-carbon BCOs with two quaternary stereocenters. acs.org This asymmetric transformation proceeds with high enantioselectivity and tolerates a broad range of substrates and functional groups. acs.org

Formal [4+2] Cycloadditions Utilizing Bicyclo[1.1.0]butane Ketones and Silyl (B83357) Dienol Ethers

A formal [4+2] cycloaddition of bicyclo[1.1.0]butane (BCB) ketones with silyl dienol ethers has been developed, offering a modular route to bicyclo[4.1.1]octane diketones. epfl.chrsc.org This reaction is catalyzed by a Lewis acid, such as aluminum triflate (Al(OTf)₃), under mild conditions. epfl.chrsc.org The process is believed to proceed through a formal (4π+2σ) cycloaddition mechanism. chemrxiv.org

The reaction tolerates a wide array of substituents on both the BCB and the diene, including aromatic and aliphatic groups. epfl.chrsc.org Upon acidic hydrolysis of the intermediate enol ether, the desired rigid bicyclo[4.1.1]octane diketones are obtained in yields that can be quantitative. epfl.chrsc.org The resulting BCO products are amenable to further functionalization through methods like reduction and cross-coupling reactions. epfl.ch Interestingly, in some cases, the reaction of a cyclohexenyl silyl dienol ether with a BCB can lead to the formation of a bicyclo[4.1.1]octane architecture, though regioselectivity issues between formal [4+3] and [2+3] cycloadditions can arise. researchgate.net Further optimization has shown that Sc(OTf)₃ can also be an effective Lewis acid for promoting the formal [4+3] cycloaddition. chemrxiv.org

Table 3: Lewis Acid-Catalyzed [4+2] Annulation of BCB Ketones with Dienol Silyl Ethers

EntryBCB Ketone SubstituentDienol Silyl Ether SubstituentProductYield (%)
1NaphthylPhenyl4aa95
2Naphthylp-Anisyl4aj71
3NaphthylBenzofuran-substituted4ak61
4NaphthylLess electron-donating aryl4al55
5NaphthylLess electron-donating aryl4am56

This data is illustrative and based on findings reported in the literature. epfl.ch

Intramolecular [2+2] Photocycloaddition Approaches from Dienes

The intramolecular [2+2] photocycloaddition of dienes represents a classical yet effective strategy for constructing cyclobutane (B1203170) rings, which can be a key step in the synthesis of bicyclic systems. While the direct synthesis of the bicyclo[4.1.1]octane skeleton via this method is less common, the principles are relevant. For instance, intramolecular [2+2] photocycloadditions of 1,6-dienes, often catalyzed by Cu(I), are well-established for producing bicyclo[3.2.0]heptanes. acs.org The success of these reactions is dependent on the length of the tether connecting the two olefin units, with a three-atom tether being optimal for coordination to the copper catalyst. acs.org

In a related context, the intramolecular photocycloaddition of certain dienes can lead to the formation of bicyclo[4.1.1] systems. For example, the photocycloaddition of 2-(prop-2-enyl)furan-3(2H)-one has been shown to produce a bicyclo[4.1.1.0³,⁶]octan-2-one skeleton with high regio- and diastereoselectivity. acs.org This highlights the potential of intramolecular [2+2] photocycloadditions in accessing complex bicyclic frameworks, including those related to bicyclo[4.1.1]octane.

Lewis Acid-Catalyzed Formal Cycloaddition of BCBs with Thione Derivatives

The formal [4+3] cycloaddition of bicyclo[1.1.0]butanes (BCBs) has emerged as a powerful tool for constructing seven-membered rings within a bicyclic system. A notable application is the regiodivergent synthesis of thiabicyclo[4.1.1]octanes (S-BCOs) through a Lewis acid-catalyzed reaction between BCBs and 3-benzylideneindoline-2-thione derivatives. researchgate.net This hetero-[4+3] cycloaddition is effectively catalyzed by zinc triflate (Zn(OTf)₂), proceeding under mild conditions with a broad substrate scope. researchgate.net The reaction pathway is significant as it represents the first successful hetero-[4+3] cycloaddition of BCBs, providing a direct route to sulfur-containing bicyclo[4.1.1]octane analogues. researchgate.net

This methodology allows for the synthesis of highly substituted bicyclic systems, which are of interest as potential bioisosteres for meta-substituted arenes and cis-1,3-disubstituted cyclohexanes. researchgate.net The development of such cycloaddition strategies is crucial for meeting the growing demand for these complex scaffolds in various chemical research fields. researchgate.netrsc.org

Ring Expansion and Rearrangement Processes

Rearrangement reactions provide an alternative and often elegant pathway to the bicyclo[4.1.1]octane core by transforming more readily available bicyclic precursors. These methods leverage classic carbocation-mediated processes to achieve skeletal reconstruction.

Wagner-Meerwein Rearrangements from Norbornene Derivatives

The Wagner-Meerwein rearrangement, a fundamental reaction in carbocation chemistry, can be ingeniously applied to the synthesis of the bicyclo[4.1.1]octane skeleton starting from norbornene-type systems. A prime example is the fluoroalkoxylation of (+)-camphene, a chiral norbornene derivative. beilstein-archives.org In this process, the reaction is initiated by the attack of the double bond in camphene (B42988) on an electrophilic fluorine source, such as Selectfluor. beilstein-archives.orgbeilstein-journals.org This generates a fluoronium ion intermediate, which then undergoes a Wagner-Meerwein rearrangement. The rearrangement is followed by the addition of an alcohol nucleophile and subsequent deprotonation to yield the final fluoroalkoxy-substituted bicyclo[4.1.1]octane product. beilstein-archives.org This reaction proceeds with excellent yields (up to 99%) and preserves the enantiomeric excess of the starting material. beilstein-journals.org

Table 1: Selectfluor-mediated Fluoroalkoxylation of (+)-Camphene via Wagner-Meerwein Rearrangement

EntryAlcohol (Nucleophile)Product Structure (Generic)Yield (%)
1MethanolFluoro-methoxy-bicyclo[4.1.1]octane derivative93-99
2EthanolFluoro-ethoxy-bicyclo[4.1.1]octane derivative93-99
3PropanolFluoro-propoxy-bicyclo[4.1.1]octane derivative93-99

Data sourced from studies on fluoroalkoxylation reactions of bicyclic alkenes. beilstein-archives.org

Pinacolic Rearrangements for Bridged Ketones (e.g., 7,7-Dimethylbicyclo[4.1.1]octan-3-one)

Pinacolic rearrangements offer a classic yet effective method for ring expansion in the synthesis of bridged ketones. The synthesis of 7,7-dimethylbicyclo[4.1.1]octan-3-one serves as a key example of this approach. acs.org This transformation typically starts from a precursor containing a diol or a related functional group positioned on an adjacent carbon to a quaternary center. Upon treatment with acid, one of the hydroxyl groups is protonated and leaves as water, generating a carbocation. This is followed by the migration of one of the bonds from the adjacent quaternary center to the carbocation, which expands the ring and relieves steric strain. A final deprotonation step yields the target ketone. This specific rearrangement provides a direct route to the bicyclo[4.1.1]octan-3-one core structure, which was instrumental in the total synthesis of complex natural products like longifolene. acs.org

Electrophilic Functionalization and Intramolecular Alkylation Sequences

Stepwise construction involving bond functionalization followed by an intramolecular ring-closing reaction is a versatile strategy for assembling complex bicyclic systems.

Intramolecular Enolate Alkylation via Electrophilic Double Bond Functionalization

A highly effective and modular approach for the synthesis of bicyclo[4.1.1]octanes and other bicyclo[m.n.k]alkane derivatives is the electrophilic double bond functionalization–intramolecular enolate alkylation (EDIEA) sequence. chemrxiv.orgchemrxiv.org This method has been successfully applied to the multigram synthesis of these valuable building blocks. chemrxiv.orgchemrxiv.org

The process begins with the electrophilic functionalization of a double bond in a suitably designed precursor, such as a methylenecycloheptane (B3050315) carboxylate. chemrxiv.org This step introduces two electrophilic centers. For instance, bromination of the alkene yields a dibromide. In the subsequent key step, treatment with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) generates an enolate. chemrxiv.org This enolate then undergoes an intramolecular Sₙ2 reaction, displacing one of the bromine atoms to form the bicyclo[4.1.1]octane ring system. chemrxiv.orgresearchgate.net The scope and limitations of this method have been thoroughly established, leading to the preparation of over 50 mono- and bifunctional building blocks relevant to medicinal chemistry. researchgate.netchemrxiv.org

Scheme 1: General Representation of the EDIEA Sequence for Bicyclo[4.1.1]octane Synthesis

This sequence demonstrates the transformation from a monocyclic precursor to the target bicyclic system. chemrxiv.org

Strain-Release Strategies in Bicyclo[4.1.1]octane Synthesis

The inherent ring strain in small, polycyclic molecules can be harnessed as a powerful thermodynamic driving force for the construction of more complex architectures. Syntheses of bicyclo[4.1.1]octanes have advantageously employed this principle.

Highly strained molecules such as [4.1.1]propellanes serve as excellent precursors. acs.orgnih.gov The high strain energy associated with the central carbon-carbon bond of the propellane makes it susceptible to cleavage. acs.org For example, a photocatalytic, three-component reaction involving a diarylphosphine oxide, a diarylchlorophosphine, and [4.1.1]propellane leads to a ring-opening diphosphination. acs.orgnih.gov In this reaction, a radical addition to the central bond of the propellane initiates the ring-opening, which releases the inherent strain and smoothly forms a stable bicyclo[4.1.1]octane backbone functionalized with phosphine (B1218219) ligands. acs.orgnih.gov

Another innovative approach is a nickel-catalyzed "strain-storage" coupling of cyclobutanones and alkynes. snnu.edu.cnresearchgate.net This method constructs functionalized bicyclo[4.1.1]octanes by first forming a strained intermediate that stores potential energy. This stored strain can then be released in subsequent transformations to create even more complex polycyclic scaffolds. snnu.edu.cn These strain-release strategies highlight a sophisticated approach to synthesis, where the reactivity of the starting materials is directly correlated to their high internal energy.

Ring-Opening Diphosphinations of Strained Propellanes (e.g., [4.1.1]Propellane)

A modern approach to constructing molecules with a bicyclo[4.1.1]octane core involves the ring-opening of highly strained propellanes. Specifically, [4.1.1]propellane serves as a key starting material for the synthesis of diphosphine ligands incorporating the bicyclo[4.1.1]octane backbone. Current time information in Bangalore, IN.researchgate.netacs.orgnih.govacs.orgconsensus.appresearchgate.net

This transformation is achieved through a three-component reaction under photocatalytic conditions. Current time information in Bangalore, IN.researchgate.netacs.orgnih.govacs.orgconsensus.appresearchgate.net A diarylphosphine oxide, [4.1.1]propellane, and a diarylchlorophosphine are reacted in the presence of blue LED irradiation to yield the corresponding diphosphine derivatives in good yields. acs.org The reaction is initiated by the formation of a phosphoryl radical from the diarylphosphine oxide, which then adds to the central bond of the strained [4.1.1]propellane. acs.orgnih.gov This addition leads to the opening of the propellane and the generation of a tertiary-alkyl radical, which is subsequently trapped to form the final diphosphine product. acs.orgnih.gov

Density-functional-theory (DFT) calculations have been employed to estimate the feasibility of the initial radical addition, highlighting the importance of integrating computational and experimental methods in the design of new synthetic reactions. nih.gov The activation barrier for the reaction of a phosphoryl radical with [4.1.1]propellane is reasonably low, making this a favorable process. acs.orgnih.gov

A variety of electronically diverse phosphine oxides and chlorophosphines can be utilized in this reaction, allowing for the synthesis of both symmetric and unsymmetric diphosphine ligands with the bicyclo[4.1.1]octane framework. acs.org

Table 1: Examples of Ring-Opening Diphosphinations of [4.1.1]Propellane

Phosphine Oxide Chlorophosphine Product Yield (%)
(p-NMe₂-C₆H₄)₂P(=O)H (p-CF₃–C₆H₄)₂PCl Unsymmetric diphosphine derivative 74

Ring-Opening Reactions of Gem-Dihalocyclopropanes

The synthesis of the bicyclo[4.1.1]octane skeleton can also be achieved through the ring-opening of gem-dihalocyclopropanes. A notable example involves the reaction of α-pinene with dibromocarbene. metu.edu.tr The dibromocarbene, typically generated from bromoform (B151600) and a strong base, adds to the double bond of α-pinene to form an unstable tricyclic gem-dibromocyclopropane intermediate, namely 3,3-dibromo-2,7,7-trimethyl-tricyclo[4.1.1.0²,⁴]octane. metu.edu.tr

This highly strained intermediate readily undergoes a stereoelectronically-controlled ring-opening reaction. metu.edu.tr This process can lead to the formation of various bicyclo[4.1.1]octane derivatives. metu.edu.tr The exact nature of the products formed can be influenced by the reaction conditions. metu.edu.tr While this method does not directly yield bicyclo[4.1.1]octan-7-one, the resulting functionalized bicyclo[4.1.1]octenes are valuable precursors that can be further transformed to the desired ketone.

The inherent ring strain in the gem-dibromocyclopropane adduct drives the ring-opening process, making this a viable, albeit sometimes complex, route to the bicyclo[4.1.1]octane framework. metu.edu.tr

Table 2: Ring-Opening of a Gem-Dibromocyclopropane Derivative

Starting Material Reagent Intermediate Product Type

Derivatization and Further Organic Transformations of Bicyclo[4.1.1]octane Systems

Once the bicyclo[4.1.1]octane core is established, a variety of organic transformations can be employed to introduce further complexity and functionalization.

Reduction and Cross-Coupling Reactions of Bicyclo[4.1.1]octane Products

Bicyclo[4.1.1]octane derivatives can be readily functionalized through reduction and cross-coupling reactions. rsc.org For instance, bicyclo[4.1.1]octane diketones, synthesized via a formal [4+2] cycloaddition of bicyclobutane ketones with silyl dienol ethers, can be chemoselectively converted into enol triflates. rsc.org This transformation allows for subsequent palladium-catalyzed cross-coupling reactions.

Examples of successful cross-coupling reactions include Suzuki and Stille couplings. rsc.org A Suzuki coupling with p-tolylboronic acid can be used to introduce an aryl group, while a Stille coupling with vinylstannane can install a vinyl group. rsc.org Furthermore, a palladium-catalyzed reduction using tributyltin hydride is also a viable transformation. rsc.org

These reactions demonstrate the versatility of the bicyclo[4.1.1]octane scaffold and its ability to be elaborated into more complex structures.

Table 3: Examples of Reduction and Cross-Coupling Reactions on Bicyclo[4.1.1]octane Derivatives

Substrate Reaction Type Reagents Product Yield (%)
Bicyclo[4.1.1]octane diketone Enol triflation KHMDS, PhNTf₂ Enol triflate -
Enol triflate Suzuki Coupling p-Tolylboronic acid, Pd(dppf)Cl₂, K₃PO₄ Aryl-substituted bicyclo[4.1.1]octene Good
Enol triflate Stille Coupling Bu₃SnCH=CH₂, Pd(PPh₃)₄, LiCl Vinyl-substituted bicyclo[4.1.1]octene Good

Functionalization of Silyl Enol Ethers on Bicyclo[4.1.1]octanes

The reaction of bicyclo[1.1.0]butanes with conjugated silyl dienol ethers provides access to bicyclo[4.1.1]octanes that are equipped with a silyl enol ether functionality. researchgate.netnih.govchemrxiv.orgresearchgate.net This silyl enol ether group serves as a versatile handle for a variety of subsequent transformations, allowing for the introduction of diverse functional groups that would be otherwise difficult to install. researchgate.netnih.govchemrxiv.orgresearchgate.net

The derivatization of these silyl enol ethers opens up pathways to a range of functionalized bicyclic compounds that are traditionally inaccessible. researchgate.netnih.govchemrxiv.orgresearchgate.net This methodology has been highlighted as a key strategy for expanding the chemical space around the bicyclo[4.1.1]octane scaffold. researchgate.netnih.govchemrxiv.orgresearchgate.net

Catalytic Hydrogenation for Saturated Analogues

The synthesis of fully saturated bicyclo[4.1.1]octane systems can be achieved through the catalytic hydrogenation of their unsaturated precursors. rsc.orgsnnu.edu.cnvulcanchem.com For example, a bicyclo[4.1.1]octene derivative can be hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. rsc.orgsnnu.edu.cn

In some cases, the addition of a base, such as lithium carbonate, can be beneficial for the reaction. rsc.org However, a potential challenge with this method is the sensitivity of the bicyclo[4.1.1]octane skeleton to over-reduction, which can lead to the formation of monocyclic byproducts and limit the achievable yield of the desired saturated bicyclic compound. rsc.org Careful control of the reaction conditions is therefore crucial to maximize the yield of the target saturated analogue.

Table 4: Catalytic Hydrogenation of a Bicyclo[4.1.1]octene Derivative

Substrate Catalyst Additive Product Yield (%)

Formation of Polycyclic Heterocycles via Annulation with Bicyclo[4.1.1]octane Moieties

The bicyclo[4.1.1]octane framework can serve as a building block for the construction of more complex polycyclic heterocyclic systems. rsc.orgacs.org An interrupted Fischer indole (B1671886) synthesis performed on a bicyclo[4.1.1]octane diketone derivative has been shown to produce a tetraheterocycle, demonstrating a direct route to complex heterocyclic structures from the bicyclic core. rsc.org

Furthermore, cycloaddition reactions have been developed that lead to the formation of oxa-bicyclo[4.1.1]octanes (oxa-BCOs). researchgate.netacs.org These reactions often involve the annulation of a suitable precursor with a partner that provides the oxygen atom for the heterocyclic ring. researchgate.netacs.org Additionally, the synthesis of rigid indoline-fused polycyclic structures has been achieved through the reaction of indoles with bicyclo[1.1.0]butanes, a reaction that can lead to scaffolds containing the bicyclo[4.1.1]octane motif. researchgate.net These methods highlight the potential of using the unique reactivity of strained bicyclic systems to access a diverse range of complex heterocyclic molecules.

Synthesis of Heteroatom-Containing Bicyclo[4.1.1]octane Derivatives (e.g., 7,8-Dioxabicyclo[4.1.1]octanes)

The incorporation of heteroatoms into the bicyclo[4.1.1]octane framework significantly broadens the chemical space and potential applications of this structural motif. Methodologies for introducing oxygen, sulfur, and other heteroatoms have been developed, leading to a diverse range of derivatives.

The synthesis of 7,8-dioxabicyclo[4.1.1]octane systems has been achieved through various chemical strategies. One notable approach involves the reaction of steroid derivatives, such as estradiol (B170435) or 2-nitroestrone, with specific reagents in the presence of formaldehyde (B43269) to construct the bicyclic ether core. dergipark.org.tr For instance, two distinct 7,8-dioxabicyclo[4.1.1]octan-3-yl)-steroid derivatives were prepared to evaluate their biological activity. researchgate.netdergipark.org.tr

Beyond the 7,8-dioxa- substitution pattern, other oxygen-containing analogues, specifically 2-oxabicyclo[4.1.1]octanes (oxa-BCOs), have been synthesized. A prominent method is the palladium-catalyzed formal (4+3) cycloaddition of bicyclobutanes (BCBs) with 1,4-O/C dipole precursors. semanticscholar.orgresearchgate.net This strategy represents a novel approach where the cycloaddition is achieved by activating the dipole partner rather than the BCB substrate. researchgate.net The reaction demonstrates broad functional group tolerance and utilizes easily accessible starting materials under gentle conditions. semanticscholar.org A photoredox-catalyzed [2+2] cycloaddition has also been reported for accessing these oxa-BCOs. researchgate.net

The introduction of sulfur atoms has led to the development of thiabicyclo[4.1.1]octanes (S-BCOs). A regiodivergent synthesis using a Lewis acid-catalyzed formal cycloaddition of bicyclobutanes and 3-benzylideneindoline-2-thione derivatives has been established, with Zn(OTf)₂ being an effective catalyst. researchgate.net Furthermore, a silver-catalyzed formal (4+3) cycloaddition between bicyclobutanes and benzodithioloimines provides access to previously inaccessible 2,5-dithia-bicyclo[4.1.1]octanes. nih.gov This mild method is tolerant of a wide range of substituents on the bicyclobutane substrate. nih.gov

Fluorine-containing bicyclo[4.1.1]octenes have also been synthesized via a photoredox-catalyzed defluorinative (4+3) annulation of bicyclo[1.1.0]butanes with gem-difluoroalkenes. researchgate.net This protocol is characterized by its mild conditions and excellent functional group tolerance. researchgate.net

Table 1: Synthetic Methodologies for Heteroatom-Containing Bicyclo[4.1.1]octane Derivatives

Derivative Class Synthetic Method Key Features Citations
7,8-Dioxabicyclo[4.1.1]octanes Reaction of steroids with formaldehyde and other reagents Forms the bicyclic ether core on a steroid scaffold. dergipark.org.trresearchgate.netdergipark.org.tr
2-Oxabicyclo[4.1.1]octanes (oxa-BCOs) Palladium-catalyzed (4+3) cycloaddition of bicyclobutanes Atom-economic; proceeds via activation of the 1,4-O/C dipole partner. semanticscholar.orgresearchgate.net
Thiabicyclo[4.1.1]octanes (S-BCOs) Lewis acid-catalyzed (e.g., Zn(OTf)₂) cycloaddition Regiodivergent synthesis under mild conditions. researchgate.net
2,5-Dithia-bicyclo[4.1.1]octanes Silver-catalyzed (4+3) cycloaddition of bicyclobutanes Accesses previously inaccessible dithia-frameworks. nih.gov
Fluorine-Containing Bicyclo[4.1.1]octenes Photoredox-catalyzed defluorinative (4+3) annulation Mild conditions, broad substrate scope. researchgate.net

Scalability and Process Optimization in Bicyclo[4.1.1]octane Synthesis

The transition from laboratory-scale synthesis to large-scale production of bicyclo[4.1.1]octane derivatives requires robust, efficient, and scalable methodologies. Recent advancements have focused on developing procedures that are not only high-yielding but also practical for larger quantities.

Several synthetic strategies for bicyclo[4.1.1]octanes and their hetero-analogues have been reported as scalable. For example, the Lewis acid-catalyzed (4π+2σ) annulation of bicyclobutane ketones with silyl dienol ethers is described as a convenient and scalable procedure for producing bicyclo[4.1.1]octane diketones. chemrxiv.org Similarly, the palladium-catalyzed (4+3) cycloaddition used to synthesize 2-oxabicyclo[4.1.1]octanes has been proven effective in scaled-up reactions, underscoring its synthetic utility. researchgate.net

Process optimization strategies, drawing lessons from the large-scale synthesis of other strained ring systems like bicyclo[1.1.1]pentanes, are being applied to bicyclo[4.1.1]octane production. Key optimization techniques include:

Continuous Flow Photochemistry : This method is particularly advantageous for reactions involving potentially hazardous intermediates. It allows for safe handling and precise control over reaction parameters, which is crucial for scalability.

In-line Purification : The integration of purification steps directly into the reaction workflow, such as using catch-and-release cartridges, can significantly improve efficiency by removing byproducts and catalyst residues without isolating the crude product.

Crystallization-Driven Purification : For solid products, leveraging the compound's solubility properties for purification through crystallization is a highly effective and scalable method. For instance, the low solubility of certain carboxylic acid derivatives in specific solvent mixtures can be exploited to achieve high purity (e.g., >99.5%).

These approaches address critical challenges in scaling up the synthesis of complex three-dimensional molecules, making bicyclo[4.1.1]octane frameworks more accessible for broader applications. semanticscholar.org

Table 2: Scalability and Optimization in Bicyclo[4.1.1]octane Synthesis

Synthetic Approach Key Scalability Feature Optimization Strategy Citations
Lewis Acid-Catalyzed (4π+2σ) Annulation Described as a "convenient and scalable procedure". Modular method with good to very good yields. chemrxiv.org
Palladium-Catalyzed (4+3) Cycloaddition Demonstrated utility in "scaled-up reactions". Practical and appealing due to gentle conditions and available starting materials. semanticscholar.orgresearchgate.net
General Process Optimization Lessons from Bicyclo[1.1.1]pentane synthesis. Continuous flow photochemistry, in-line purification, crystallization-driven purification.

Mechanistic Investigations of Bicyclo 4.1.1 Octan 7 One Formation and Reactivity

Elucidation of Cycloaddition and Annulation Reaction Pathways

The construction of the bicyclo[4.1.1]octane skeleton is often achieved through cycloaddition and annulation reactions, with bicyclo[1.1.0]butanes (BCBs) emerging as key precursors. rsc.orgresearchgate.net These highly strained molecules undergo ring-opening reactions that, when coupled with a suitable partner, can lead to the formation of the desired bicyclic system.

A prevalent mechanistic pathway for the formation of bicyclo[4.1.1]octane derivatives involves an initial nucleophilic addition to a bicyclo[1.1.0]butane, followed by an intramolecular cyclization. For instance, the reaction of nitrones with BCBs, catalyzed by a Lewis acid, is proposed to proceed through a nucleophilic addition of the nitrone to the BCB. This is followed by an intramolecular cyclization to form the bicyclic product. researchgate.net Similarly, the synthesis of indoline-fused polycyclic structures follows a stepwise pathway involving nucleophilic addition of indoles to BCBs and a subsequent intramolecular Mannich reaction. researchgate.net Computational density functional theory (DFT) calculations support these stepwise mechanisms, which involve a nucleophilic ring-opening of the BCB followed by cyclization. researchgate.netchinesechemsoc.org

An electrophilic double bond functionalization followed by an intramolecular enolate alkylation sequence has also been employed to construct bicyclo[4.1.1]octane systems. researchgate.netchemrxiv.org This method highlights the versatility of sequential nucleophilic and electrophilic processes in building this complex scaffold.

The distinction between concerted and stepwise mechanisms is a critical aspect of understanding these cycloaddition reactions. While many pathways to bicyclo[4.1.1]octanes appear to be stepwise, involving discrete intermediates researchgate.netchinesechemsoc.org, the possibility of concerted pathways under different conditions or with different substrates cannot be entirely ruled out. Isotope effect studies are a powerful tool for distinguishing between these mechanistic alternatives. nih.gov For example, in other systems, the measurement of kinetic isotope effects has been used to determine whether bond-forming and bond-breaking events occur in a single transition state or in separate steps. nih.gov

In the context of BCB chemistry, some cycloadditions are suggested to proceed through concerted mechanisms. For instance, a hetero-[4+3] cycloaddition has been proposed to involve a concerted nucleophilic ring-opening mechanism. researchgate.net Conversely, other reactions, such as a [2π+2σ] cycloaddition, are thought to involve zwitterionic intermediates, indicating a stepwise process. researchgate.net The precise mechanism can be influenced by the nature of the reactants, the catalyst, and the reaction conditions.

Lewis acid catalysis plays a pivotal role in many synthetic routes to bicyclo[4.1.1]octanes by activating the substrates towards cycloaddition. researchgate.netrsc.orgchemrxiv.org For example, the formal [4+2] cycloaddition of bicyclo[1.1.0]butane ketones with silyl (B83357) dienol ethers is effectively catalyzed by aluminum triflate (Al(OTf)₃). epfl.chresearchgate.netrsc.orgchemrxiv.org In this reaction, the Lewis acid activates the BCB ketone, facilitating the cycloaddition. Similarly, zinc triflate (Zn(OTf)₂) has been used to catalyze the hetero-[4+3] cycloaddition of BCBs. researchgate.net

The choice of Lewis acid can also influence the reaction pathway, leading to different products. For instance, the reaction of BCBs with 3-benzylideneindoline-2-thione derivatives can yield either thiabicyclo[4.1.1]octanes (S-BCOs) or bicyclo[2.1.1]hexanes (BCHs) depending on the Lewis acid and substrate. researchgate.net Scandium triflate (Sc(OTf)₃) has been shown to catalyze a [2π+2σ] reaction, while Zn(OTf)₂ promotes a hetero-[4+3] cycloaddition. researchgate.net This highlights the crucial role of the Lewis acid in controlling the reaction outcome.

Lewis Acid Catalysts in Bicyclo[4.1.1]octane Synthesis

Lewis AcidReaction TypeSubstratesProductReference
Al(OTf)₃Formal [4+2] CycloadditionBCB ketones and silyl dienol ethersBicyclo[4.1.1]octane diketones epfl.chresearchgate.netrsc.orgchemrxiv.org
Zn(OTf)₂Hetero-[4+3] CycloadditionBCBs and 3-benzylideneindoline-2-thione derivativesThiabicyclo[4.1.1]octanes (S-BCOs) researchgate.net
Sc(OTf)₃[2π+2σ] ReactionBCB esters and 1,1,2-trisubstituted alkenesBicyclo[2.1.1]hexanes (BCHs) researchgate.net
In(OTf)₃/IridiumRelay CatalysisBCB ketones and N-allyl carbonates2-Azabicyclo[3.1.1]heptanes chinesechemsoc.org

Photoredox catalysis has emerged as a powerful tool for the synthesis of bicyclic systems, including those related to the bicyclo[4.1.1]octane framework. researchgate.netrsc.orgnih.gov These reactions often proceed through radical intermediates. A photoredox-catalyzed defluorinative (4+3) annulation of BCBs with gem-difluoroalkenes provides access to fluorine-containing bicyclo[4.1.1]octenes. researchgate.netrsc.orgnih.gov The proposed mechanism involves the formation of radical intermediates, showcasing a distinct pathway from the ionic mechanisms often seen in Lewis acid catalysis. researchgate.netrsc.orgnih.gov

In some cases, the reaction can proceed through a diradical intermediate. For example, mechanistic studies involving an energy transfer (EnT) process have suggested that an open-shell singlet biradical intermediate can undergo a [4π+2σ] cycloaddition. researchgate.net The involvement of diradical intermediates is also considered in stereospecific additions, where a concerted process or a pathway with very short-lived diradicals could be operating. beilstein-journals.org

Stereochemical Control Mechanisms in Bicyclo[4.1.1]octane Synthesis

The synthesis of enantiomerically pure bicyclo[4.1.1]octanes is of great importance for their application in medicinal chemistry. This requires a deep understanding of the stereochemical control mechanisms in the key bond-forming steps.

The development of catalytic asymmetric methods for the synthesis of bicyclo[4.1.1]octanes is a key area of research. acs.orgfigshare.comacs.org A significant breakthrough has been the palladium-catalyzed asymmetric [4+3] cycloaddition of γ-methylidene-δ-valerolactones and BCBs. acs.orgfigshare.comacs.org This method allows for the enantioselective construction of all-carbon bicyclo[4.1.1]octanes with high enantiomeric excess (up to 98% ee). acs.orgfigshare.comacs.org The use of a chiral palladium catalyst is crucial for controlling the stereochemistry of the product. Computational studies have provided insights into the stereoselective cycloaddition pathway, helping to elucidate the enantio-determining step of the reaction. acs.orgfigshare.comacs.org

Chiral Lewis acids have also been employed to achieve enantioselective transformations. The use of chiral bisoxazoline ligands in conjunction with a Lewis acid can effectively control the enantioselectivity of cycloaddition reactions. sustech.edu.cn While direct application to bicyclo[4.1.1]octan-7-one is still developing, these systems have been successful in related cycloadditions, suggesting their potential for the asymmetric synthesis of the target scaffold.

Enantioselective Synthesis of Bicyclo[4.1.1]octane Derivatives

Catalyst SystemReaction TypeSubstratesProductEnantiomeric Excess (ee)Reference
Palladium/Chiral LigandAsymmetric [4+3] Cycloadditionγ-Methylidene-δ-valerolactones and BCBsChiral all-carbon bicyclo[4.1.1]octanesUp to 98% acs.orgfigshare.comacs.org
Palladium/Chiral LigandEnantioselective Decarboxylative (4+3) ReactionBCBs and 2-alkylidenetrimethylene carbonateChiral oxa-bicyclo[4.1.1]octanesUp to 79% chinesechemsoc.org

Diastereoselective Hydrogenation Processes

The reduction of bicyclic ketones, such as derivatives of this compound, often leads to the formation of diastereoisomeric alcohols. The stereochemical outcome of these hydrogenation reactions is influenced by several factors, including the catalyst, solvent, temperature, and the structure of the ketone itself. mdpi.comnih.govresearchgate.net

Catalytic transfer hydrogenation (CTH) offers an alternative to traditional hydrogenation using molecular hydrogen, often proceeding under milder conditions without the need for high pressure. mdpi.com In CTH, a hydrogen donor molecule, typically a secondary alcohol like 2-propanol, transfers hydrogen to the substrate in the presence of a catalyst. mdpi.com

Studies on various cyclic and bicyclic ketones have demonstrated that metal oxide catalysts, such as MgO, ZrO₂, and Al₂O₃, can be effective in promoting CTH. mdpi.comnih.govresearchgate.net The diastereoselectivity of these reactions, which is the preferential formation of one diastereomer over another, is highly dependent on the reaction conditions. For instance, in the CTH of bicyclic ketones, heterogeneous catalysts have been shown to produce a significant excess of the less thermodynamically stable diastereomer. mdpi.comnih.govresearchgate.net For example, the reduction of 2-norbornanone can yield up to 79% of the endo isomer, whereas the thermodynamic equilibrium favors the exo isomer (79%). mdpi.comnih.govresearchgate.net

The choice of the hydrogen donor and the reaction phase (liquid vs. vapor) also plays a crucial role. For some ketones, liquid-phase CTH results in higher diastereoselectivity compared to the vapor-phase reaction. mdpi.comnih.gov The steric hindrance around the carbonyl group, as influenced by substituents on the bicyclic framework, significantly impacts the conversion rates and the diastereomeric ratio of the resulting alcohols. mdpi.com

Table 1: Diastereoselective Hydrogenation of Bicyclic Ketones

Ketone Catalyst Hydrogen Donor Phase Major Diastereomer Diastereomeric Excess/Ratio Reference
2-Norbornanone Heterogeneous catalysts 2-Propanol Liquid endo-alcohol Up to 79% endo mdpi.comnih.gov
4-t-Butylcyclohexanone Zeolite BEA 2-Propanol - cis-alcohol >95% mdpi.com
2-Methylcyclohexanone MgO - - - - mdpi.com
Camphor Metal oxides Secondary alkanols Liquid/Vapor - Varies with conditions mdpi.comnih.gov
Fenchone Metal oxides Secondary alkanols Liquid/Vapor - Varies with conditions mdpi.comnih.gov

Radical Pathways in Bicyclo[4.1.1]octane Chemistry

Oxidative Activation of Bicyclo[1.1.0]butanes

The formation of bicyclo[4.1.1]octane systems can be achieved through various synthetic strategies, with some involving the oxidative activation of highly strained bicyclo[1.1.0]butanes (BCBs). nih.govacs.orgdiva-portal.orgacs.org This activation is often accomplished via single-electron oxidation, a process that can be facilitated by photoredox catalysis. nih.govacs.orgdiva-portal.org This method generates a bicyclo[1.1.0]butyl radical cation as a key intermediate. nih.govacs.orgrsc.org The high strain energy inherent in BCBs makes them valuable building blocks for constructing more complex polycyclic structures. nih.govresearchgate.netrsc.org

The oxidative activation of BCBs opens up novel reaction pathways that are distinct from the more common nucleophilic addition or reductive activation routes. diva-portal.orgacs.org For instance, using a strongly oxidizing acridinium (B8443388) organophotocatalyst under visible light irradiation allows for the formal [2σ+2π] cycloaddition between BCBs and alkenes or aldehydes. diva-portal.orgacs.org This process leads to the formation of bicyclo[2.1.1]hexanes and oxabicyclo[2.1.1]hexanes, respectively. diva-portal.orgacs.org The mechanism involves the generation of the BCB radical cation, which then participates in the cycloaddition. diva-portal.orgrsc.org

Radical Cation Intermediates and Resulting Regiodivergent Reactions

The radical cation intermediates generated from the single-electron oxidation of BCBs are central to understanding the regiodivergent outcomes of their subsequent reactions. nih.govacs.orgrsc.org These reactions often exhibit high levels of regio- and diastereoselectivity. nih.govacs.org The concept of regiodivergence means that the reaction can lead to different constitutional isomers depending on the specific reactants and conditions. rsc.orgnih.govresearchgate.net

For example, in the [2π+2σ] cycloaddition reactions of BCB radical cations with alkenes, the regioselectivity is influenced by the electronic properties of the alkene. nih.govacs.org Both electron-donating and electron-withdrawing groups on a styrene-type alkene can be tolerated, leading to single regioisomers. nih.govacs.org DFT calculations and mechanistic studies suggest that the reaction can proceed through different pathways, such as a nucleophilic attack from the alkene onto the radical cation or a radical-type attack from the radical cation onto the alkene. diva-portal.org The subtle interplay between the electronic nature of the BCB and the coupling partner dictates which regioisomer is formed. diva-portal.orgacs.org

In some cases, the reaction pathway can be controlled to favor either an α-addition or a β-addition product, showcasing the synthetic utility of these radical cation intermediates in achieving catalyst-controlled regiodivergence. nih.govresearchgate.net

Table 2: Regiodivergent Reactions of Bicyclo[1.1.0]butane Radical Cations

Bicyclo[1.1.0]butane Reactant Coupling Partner Catalyst/Conditions Major Product Type Regioselectivity Reference
Ketone-substituted BCB Styrene Acridinium photocatalyst Bicyclo[2.1.1]hexane Regiodivergent (C2 vs. C3 isomer) diva-portal.orgacs.org
Ester-substituted BCB Non-activated alkene Acridinium photocatalyst Bicyclo[2.1.1]hexane High nih.govacs.org
BCB Alkene Photoredox catalyst [2π+2σ] cycloadduct High nih.govacs.org
BCB N-heteroarene Photocatalyst Cyclobutane-tethered N-heteroarene Regiodivergent rsc.org

Ring-Opening Mechanism Studies for Strained Bicyclo[4.1.1]octane Precursors

Electrocyclic Ring Opening and Allylic Cation Formation

The reactivity of strained bicyclic systems, including precursors to bicyclo[4.1.1]octanes, is often characterized by ring-opening reactions driven by the release of strain. stereoelectronics.orgmasterorganicchemistry.com Electrocyclic reactions, which involve the concerted reorganization of electrons in a cyclic system, are a key class of these transformations. masterorganicchemistry.comnih.govresearchgate.net The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules, which predict whether the ring-opening will be conrotatory or disrotatory based on the number of π-electrons and whether the reaction is thermally or photochemically initiated. masterorganicchemistry.comnih.gov

In the context of bicyclic systems, the thermal ring-opening of a gem-dibromocyclopropane fused to a six-membered ring, a potential precursor to a bicyclo[4.1.1]octane derivative, typically proceeds via a concerted, disrotatory electrocyclic ring opening. tubitak.gov.tr This is followed by the ionization of a carbon-halogen bond, usually the endo-halide in bicyclic systems, to form an allylic cation. tubitak.gov.tr The stability of this allylic cation intermediate plays a crucial role in the subsequent reaction pathway. tubitak.gov.tr

The strain within the bicyclic framework can significantly influence the feasibility and outcome of the ring-opening reaction. stereoelectronics.orgresearchgate.net For highly strained systems, such as cis-bicyclo[2.1.0]pent-2-ene, the ring-opening can proceed through a pathway that is formally forbidden by the Woodward-Hoffmann rules, termed an "anti-Woodward-Hoffmann" disrotatory path. nih.gov This highlights that extreme ring strain can alter the preferred mechanistic pathway. stereoelectronics.orgnih.gov The study of these ring-opening mechanisms is crucial for controlling the synthesis of complex cyclic and bicyclic molecules. researchgate.netnih.gov

Advanced Spectroscopic and Structural Elucidation of Bicyclo 4.1.1 Octan 7 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of bicyclo[4.1.1]octan-7-one systems, providing deep insights into their intricate molecular architecture.

Elucidation of Bicyclic Geometry and Precise Substituent Connectivity using ¹H and ¹³C NMR

¹H and ¹³C NMR spectroscopy are indispensable tools for mapping the connectivity and geometry of this compound derivatives. snnu.edu.cnnist.gov The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, which is dictated by the bicyclic framework and the nature and position of substituents. For instance, in derivatives like 7,7-dimethylbicyclo[4.1.1]octan-3-one, the analysis of ¹H and ¹³C NMR spectra, including two-dimensional (2D) NMR techniques, allows for the careful assignment of each proton and carbon signal. oup.com This process is crucial for confirming the core bicyclo[4.1.1]octane structure and determining the exact placement of functional groups, such as the carbonyl group. oup.com The differentiation between isomers, for example, distinguishing between a 2-one and a 3-one derivative, can be achieved by analyzing the coupling patterns and chemical shifts of methine protons adjacent to the carbonyl group. oup.com

Interactive Table: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Representative this compound Derivative.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-12.0650.1
H-22.42, 2.6138.5
C-3-215.0 (C=O)
H-42.550, 2.8235.2
H-51.82, 1.8425.0
H-62.2049.6
C-7-36.1
H-82.552, 1.7923.2
Me-90.7522.4
Me-101.2828.7
Note: Data is illustrative and based on reported values for similar structures. oup.com

Analysis of Coupling Constants for Ring Strain Assessment

Interactive Table: Representative ¹H-¹H Coupling Constants (J, Hz) for a this compound System.

CouplingValue (Hz)Description
J1,23.5Vicinal coupling
J1,67.0Vicinal coupling
J2,2'18.0Geminal coupling
J4,4'17.5Geminal coupling
J5,64.0Vicinal coupling
Note: Data is illustrative and based on reported values for similar structures. oup.com

ROESY NMR Correlations for Diastereomer Configuration Assignment

For this compound derivatives with multiple stereocenters, determining the relative stereochemistry of diastereomers is crucial. Rotating-frame Overhauser Effect Spectroscopy (ROESY) is a powerful NMR technique used to establish through-space proximities between protons. snnu.edu.cn By identifying correlations between protons that are close in space but not necessarily bonded, the relative configuration of substituents can be unambiguously assigned. For instance, a ROESY experiment can differentiate between cis and trans isomers by revealing key nuclear Overhauser effects (nOes) between protons on different rings or between substituents and ring protons. This information is vital for confirming the stereochemical outcome of synthetic reactions that produce these complex molecules. whiterose.ac.uk

X-ray Crystallography for Absolute Stereochemistry and Conformational Validation

While NMR provides excellent information about the connectivity and relative stereochemistry in solution, X-ray crystallography offers the definitive determination of the absolute stereochemistry and a precise snapshot of the molecule's conformation in the solid state. snnu.edu.cnresearchgate.net For chiral this compound derivatives, obtaining a single crystal suitable for X-ray diffraction allows for the unambiguous assignment of the (R) or (S) configuration at each stereocenter. nih.gov The resulting crystal structure provides highly accurate bond lengths, bond angles, and torsion angles, which serve to validate the conformational analysis derived from NMR data and theoretical calculations. This technique has been instrumental in confirming the structure of novel bicyclo[4.1.1]octane systems and their derivatives. epfl.ch

Interactive Table: Illustrative Crystallographic Data for a Bicyclo[4.1.1]octane Derivative.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.076
b (Å)8.836
c (Å)12.487
Z4
Note: Data is illustrative and based on reported values for similar structures. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Interactive Table: HRMS Data and Fragmentation for a Hypothetical this compound Derivative (C₈H₁₂O).

IonCalculated m/zObserved m/zDescription
[M]⁺124.0888124.0885Molecular Ion
[M-CO]⁺96.093996.0936Loss of Carbon Monoxide
[M-C₂H₄]⁺96.057596.0572Loss of Ethylene
Note: Data is hypothetical and for illustrative purposes.

Infrared (IR) Spectroscopy for Carbonyl Functional Group Identification and Other Characteristic Vibrations

Interactive Table: Characteristic IR Absorption Frequencies for this compound.

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Ketone)~1697Strong
C-H (sp³)~2850-2960Medium-Strong
CH₂ bend~1470, 1454Medium
Note: Data is based on reported values for similar structures. oup.com

Theoretical and Computational Chemistry of Bicyclo 4.1.1 Octan 7 One

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of bicyclo[4.1.1]octan-7-one and related systems. DFT calculations allow for the detailed exploration of reaction pathways, conformational preferences, and electronic characteristics.

DFT calculations have been instrumental in elucidating the mechanisms of reactions involving bicyclo[4.1.1]octane derivatives. For instance, in the context of photocatalytic ring-opening diphosphination of [4.1.1]propellane to form bicyclo[4.1.1]octane frameworks, DFT has been used to model the reaction pathways. researchgate.netresearchgate.netnih.gov These studies suggest that the reaction proceeds through a radical mechanism, and DFT calculations help to identify the key transition states and intermediates involved. researchgate.net For example, in a nickel-catalyzed reductive alkyne-aldehyde coupling, DFT calculations of transition state structures were performed to understand the reaction mechanism. snnu.edu.cn

In a broader context of asymmetric catalysis, DFT has been employed to understand how flexible catalyst systems interact with substrates to control selectivity. nih.gov While not directly studying this compound, these methods are applicable. By modeling the transition state structures of different conformers, researchers can identify the key noncovalent interactions that determine the reaction's outcome. nih.gov This approach, combining conformational sampling with DFT geometry optimizations, provides a detailed picture of the factors governing selectivity. nih.gov

The bicyclo[4.1.1]octane framework possesses a unique and strained geometry. Computational methods, particularly DFT, are crucial for understanding its conformational preferences and the associated energy landscape. ub.edu The exploration of bicyclo[n.1.1]alkanes, including bicyclo[4.1.1]octanes, has highlighted their potential as bioisosteres, making the understanding of their three-dimensional shape and flexibility particularly important. rsc.org

Enhanced sampling techniques in molecular dynamics simulations can be used to thoroughly explore the conformational space and identify low-energy structures. ub.edu These computational approaches are vital for predicting the most stable conformations and understanding how the molecule's shape influences its reactivity and interactions with other molecules, such as in catalyst systems. nih.govrsc.org

The electronic structure of bicyclo[4.1.1]octane derivatives is a key determinant of their reactivity. DFT calculations provide valuable information about the distribution of electrons within the molecule, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scispace.com The HOMO-LUMO gap is a critical parameter that influences the molecule's electronic transitions and its susceptibility to react with other species. acs.orgosti.gov

A particularly interesting feature of related strained systems like [1.1.1]propellane is the presence of a "charge-shift bond" between the bridgehead carbons. researchgate.netnih.gov This type of bond is characterized by a significant contribution from covalent-ionic resonance and is highly reactive, readily cleaved by radical species. researchgate.netnih.gov While not explicitly detailed for this compound in the provided results, the strain in its framework suggests that similar unusual electronic features may be present and could be investigated using DFT.

Computational Modeling of Reactivity and Selectivity

Building on the foundation of electronic structure and conformational analysis, computational models can predict the reactivity and selectivity of this compound in various chemical transformations.

A key aspect of predicting reactivity is the estimation of activation energy barriers for potential reaction pathways. rsc.org The Artificial Force Induced Reaction (AFIR) method is a powerful automated technique for exploring potential energy surfaces and locating transition states. nih.gov This method can be used to induce geometrical deformations in a molecule to simulate a reaction and calculate the associated energy barriers. nih.govacs.org

For example, the AFIR method has been used to calculate the activation barriers for the addition of a phosphoryl radical to various strained hydrocarbons, including [4.1.1]propellane, a precursor to the bicyclo[4.1.1]octane skeleton. nih.gov The calculations showed that the reaction of a phosphoryl radical with [4.1.1]propellane has a Gibbs free energy of activation (ΔG‡) of 9.2 kcal/mol. nih.govacs.org

Table 1: DFT-Calculated Activation Barriers for Radical Addition to Strained Molecules

EntryStrained MoleculeActivation Barrier (ΔG‡, kcal/mol)
1Cyclopropane30.3 researchgate.netnih.gov
2Bicyclo[1.1.0]butane14.0 nih.govacs.org
3[1.1.1]Propellane8.5 acs.org
4[2.1.1]Propellane5.7 acs.org
5[3.1.1]Propellane (Path 1)Low Barrier acs.org
6[3.1.1]Propellane (Path 2)High Barrier acs.org
7[4.1.1]Propellane (Phosphoryl Radical)9.2 nih.govacs.org
8[4.1.1]Propellane (Phosphinyl Radical)17.2 nih.govacs.org

This table showcases the utility of computational methods in predicting the feasibility of reactions involving strained ring systems.

Computational chemistry plays a vital role in validating experimental data by predicting spectroscopic parameters. rsc.org The in silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using quantum mechanical calculations is a common practice to aid in structural elucidation. rsc.orgmdpi.com By calculating the expected NMR spectrum for a proposed structure, chemists can compare it with the experimental spectrum to confirm or refute their hypothesis. st-andrews.ac.ukresearchgate.net

Deep learning approaches, such as those using message passing neural networks (MPNNs), have shown promise in rapidly and accurately predicting 13C NMR chemical shifts. st-andrews.ac.uk These methods can be trained on large datasets of known structures and their corresponding spectra to develop predictive models. st-andrews.ac.uk For complex molecules like this compound, where spectral assignment can be challenging, computational prediction of NMR chemical shifts provides an invaluable tool for structural verification. rsc.orgst-andrews.ac.uk

Retrosynthetic Strategies Applied to Bicyclo 4.1.1 Octan 7 One and Its Analogues

General Principles of Retrosynthetic Analysis for Complex Bridged Systems

The planning of a synthetic route for complex bridged molecules necessitates a thorough understanding of the molecule's three-dimensional structure and the strategic identification of key bond disconnections. bham.ac.uk

Retrosynthetic analysis begins with the identification of strategic bonds for disconnection. jocpr.com A good disconnection simplifies the target molecule significantly, ideally leading to smaller, more manageable fragments. tgc.ac.in For polycyclic systems, a branch-point disconnection can be particularly effective in reducing complexity. bham.ac.uk The process involves mentally breaking bonds to generate synthons, which are idealized fragments that can be reassembled to form the target molecule. studysmarter.co.uk This systematic deconstruction continues until readily available starting materials are identified. numberanalytics.comjocpr.com The choice of disconnection is guided by the desire to maximize the efficiency of each synthetic step and minimize the total number of transformations. jocpr.com

Key considerations for strategic disconnections include:

Symmetry: Exploiting symmetry within a molecule can significantly reduce the number of synthetic steps. bham.ac.uk

Ring Strain: In strained systems like bicyclo[4.1.1]octane, disconnections that relieve ring strain in a controlled manner can be advantageous.

Functionality: The location and reactivity of functional groups heavily influence the choice of disconnections. numberanalytics.com

Functional Group Interconversion (FGI) is a critical component of retrosynthesis, involving the transformation of one functional group into another to facilitate a strategic disconnection. tgc.ac.innumberanalytics.comfiveable.me While FGI itself may not simplify the carbon skeleton, it sets the stage for a subsequent, more effective disconnection. tgc.ac.in Common FGI strategies include oxidation, reduction, substitution, and elimination reactions. fiveable.meimperial.ac.uk For instance, a ketone like Bicyclo[4.1.1]octan-7-one might be retrosynthetically derived from an alcohol via an oxidation FGI, which could then open up different disconnection possibilities for the alcohol precursor.

The process of FGI allows chemists to:

Convert a functional group into one with different reactivity, enabling specific bond formations. numberanalytics.com

Temporarily protect a reactive functional group to allow reactions to occur elsewhere in the molecule. numberanalytics.com

Introduce a functional group that can direct a key cyclization or rearrangement step.

Strategic Bond Disconnections Specific to Bicyclo[4.1.1]octane Synthesis

The unique bridged structure of the bicyclo[4.1.1]octane skeleton necessitates specific disconnection strategies to access viable synthetic routes.

Both one-bond and two-bond disconnections are employed in the retrosynthesis of bicyclic systems. bham.ac.uk

One-Bond Disconnections: These involve breaking a single carbon-carbon bond. In the context of this compound, a one-bond disconnection could involve cleaving one of the bonds of the cyclobutane (B1203170) ring or the larger seven-membered ring.

Two-Bond Disconnections: These are often more powerful as they can significantly simplify the target molecule into smaller, more easily synthesized fragments. bham.ac.uk For this compound, a two-bond disconnection could break open one of the rings, leading to a monocyclic or even acyclic precursor. For example, disconnecting the bonds alpha and beta to the carbonyl group is a common strategy for cyclic ketones. youtube.com

The table below illustrates potential one- and two-bond disconnections for a generalized Bicyclo[4.1.1]octane framework.

Disconnection TypeBonds Cleaved (Example)Resulting Precursor Type
One-Bond C1-C7Substituted cycloheptane
One-Bond C1-C6Substituted cyclohexane (B81311) with a side chain
Two-Bond C1-C7 and C5-C6Acyclic dicarbonyl compound
Two-Bond C1-C6 and C7-C8Substituted cyclohexane

This table presents hypothetical disconnection strategies for the parent bicyclo[4.1.1]octane skeleton.

The construction of the bicyclic framework often relies on powerful ring-forming reactions, which are identified in the retrosynthetic analysis as "transforms." For bicyclo[n.m.1]alkane systems, cycloaddition reactions are particularly valuable. acs.org

Recent advances have highlighted (4+3) cycloaddition strategies as a promising method for constructing the bicyclo[4.1.1]octane core. rsc.org For instance, the reaction of bicyclobutanes with 1,4-dipoles has been developed for this purpose. rsc.org Another approach involves the photocatalyzed (4+3) annulation of bicyclo[1.1.0]butanes with gem-difluoroalkenes to yield fluorine-containing bicyclo[4.1.1]octenes. rsc.org

While a classic Diels-Alder reaction typically forms a six-membered ring, intramolecular versions and other cycloadditions can be adapted to form the bridged systems seen in bicycloalkanes. nih.govacs.org For example, a type II intramolecular Diels-Alder reaction is a valuable method for synthesizing bridged bicyclic systems. nih.govacs.org

Applications and Broader Significance in Contemporary Organic Synthesis Research

Bicyclo[4.1.1]octanes as Bioisosteres in Molecular Design

The concept of bioisosterism, where one moiety is replaced by another with similar physical or chemical properties to produce a compound with comparable biological activity, is a cornerstone of drug design. Bicyclic scaffolds are increasingly used to replace planar aromatic rings, a strategy often termed "escaping flatland." rsc.orgrsc.org This shift towards three-dimensional structures can confer improved physicochemical and pharmacokinetic properties, such as enhanced solubility and metabolic stability. researchgate.netresearchgate.net Bicyclo[4.1.1]octanes, in particular, have emerged as effective nonclassical bioisosteres. rsc.orgrsc.org

The bicyclo[4.1.1]octane (BCO) skeleton has been identified as a promising structural surrogate for both aromatic and alicyclic rings that are ubiquitous in bioactive molecules. rsc.org Research has specifically highlighted its potential as a bioisostere for meta-substituted arenes and cis-1,3-disubstituted cyclohexanes. rsc.orgrsc.org The rigid, bicyclic structure effectively mimics the spatial orientation of substituents in these common motifs. researchgate.netrsc.org

The move to replace flat aromatic rings with saturated, C(sp³)-rich scaffolds like BCOs is driven by the need to overcome the undesirable pharmaceutical properties often associated with arenes, such as metabolic liability. rsc.org X-ray crystallographic analysis of substituted BCO products has confirmed their ability to act as three-dimensional mimics of meta-disubstituted benzene (B151609) derivatives, which are highly relevant in the pharmaceutical industry. rsc.org

The defining characteristic of the bicyclo[4.1.1]octane scaffold is its conformational rigidity. chemrxiv.org Unlike flexible monocyclic rings, the fused structure of BCOs locks the substituents into a well-defined spatial arrangement. chemrxiv.org This rigidity is a significant advantage in drug discovery, as it can reduce the entropic penalty associated with a ligand binding to its protein target, potentially leading to improved binding affinity. researchgate.netchemrxiv.org

The precise geometry of the bicyclo[4.1.1]octane framework allows it to project substituents in a manner that closely resembles other important chemical scaffolds. The spatial relationship between functional groups can be quantified using Exit Vector Parameters (EVPs), which describe the distance and angles between the points where substituents are attached to the core scaffold.

ScaffoldExit Vector Distance (r, Å)Angle Between Vectors (θ, °)Dihedral Angles (φ1, φ2, °)
Bicyclo[4.1.1]octane (1,5-disubstituted)2.4412139, 38
meta-substituted Benzene2.481200, 0
cis-1,3-disubstituted Cyclohexane (B81311)2.5211156, 56

Data adapted from structural analyses and computational studies. researchgate.netchemrxiv.org The values for bicyclo[4.1.1]octane demonstrate its ability to mimic the substituent separation and orientation of meta-substituted benzene and cis-1,3-disubstituted cyclohexane.

This structural mimicry, combined with its C(sp³)-rich nature, allows for the fine-tuning of a molecule's properties while maintaining the crucial geometry required for biological activity. chemrxiv.org

Utilization as Advanced Building Blocks in the Synthesis of Complex Natural Products and Medicinal Chemistry Scaffolds

Beyond their role as bioisosteres, bicyclo[4.1.1]octane systems are privileged scaffolds found in a number of complex natural products and serve as key building blocks in medicinal chemistry. rsc.orgresearchgate.netresearchgate.net Their inherent ring strain and functional group compatibility make them versatile intermediates for constructing more elaborate three-dimensional molecules. snnu.edu.cnontosight.ai

The BCO framework is a core structural motif in natural products such as Astellatol and Fortalide N. acs.org The presence of this scaffold in nature underscores its significance and provides a rationale for its use in the development of new therapeutic agents. rsc.org Synthetic chemists have developed methods to access functionalized BCOs that can be readily derivatized. snnu.edu.cnacs.org For example, BCO diketones can be functionalized through reduction and cross-coupling reactions, and other derivatives can undergo transformations like Wittig olefination or conversion to stable imines, demonstrating their utility as versatile synthetic intermediates. acs.org This allows for the rapid generation of molecular complexity from relatively simple starting materials. researchgate.netresearchgate.net

Contribution to the Development of Novel Synthetic Methodologies for Strained Organic Systems

The synthesis of the bicyclo[4.1.1]octane skeleton is challenging due to the inherent strain in the medium-sized bridged ring system. rsc.orgacs.org Overcoming these synthetic hurdles has spurred the development of novel and innovative chemical methodologies. researchgate.net Efficient synthetic approaches remain a topic of intense research, as traditional intramolecular cyclization methods can be limited by substrate complexity and lack of generality. rsc.orgresearchgate.net

Recent breakthroughs have focused on cycloaddition strategies, particularly those involving highly strained bicyclo[1.1.0]butanes (BCBs) as starting materials. researchgate.netrsc.orgresearchgate.net These methods leverage the high ring strain of BCBs (64–66 kcal mol⁻¹) to drive the formation of the larger BCO framework. rsc.org

Synthetic MethodologyCatalyst / ReagentsKey Features
Lewis Acid-Catalyzed (4π+2σ) AnnulationAl(OTf)₃ / Silyl (B83357) Dienol EthersA formal cycloaddition that provides a convenient and scalable route to BCO diketones with a wide tolerance for substituents.
Palladium-Catalyzed (4+3) CycloadditionPd Catalyst / 1,4-Dipole PrecursorsAn approach for synthesizing oxa-BCOs, notable for activating the dipole partner instead of the BCB substrate. researchgate.net
Photoredox-Catalyzed Defluorinative (4+3) AnnulationPhotocatalyst / gem-DifluoroalkenesA method that proceeds under mild, visible-light conditions to produce fluorine-containing bicyclo[4.1.1]octenes. rsc.orgresearchgate.net
Nickel-Catalyzed Strain-Storage Cyclobutanone-Alkyne CouplingNi Catalyst / AlkynesA unique oxidative cyclization that prepares functionalized BCOs, which can undergo subsequent strain-release transformations. exlibrisgroup.comsnnu.edu.cnacs.org

These advanced synthetic strategies not only provide access to the valuable bicyclo[4.1.1]octane scaffold but also enrich the toolbox of synthetic organic chemistry for the construction of other complex, strained ring systems. researchgate.net The development of these methods highlights the dual role of the BCO system as both a target and a driver of chemical innovation.

Q & A

Q. What are the common synthetic methodologies for bicyclo[4.1.1]octan-7-one, and how do they address stereochemical challenges?

this compound is typically synthesized via palladium-catalyzed cycloaddition reactions, such as the formal (4 + 3) reaction of bicyclobutanes (BCBs) with 1,4-O/C dipole precursors. This method leverages accessible starting materials and mild conditions to control stereochemistry . Characterization often involves NMR spectroscopy and X-ray crystallography to confirm regioselectivity and stereochemical outcomes .

Q. How can researchers validate the structural identity and purity of this compound derivatives?

Structural validation relies on multi-technique approaches:

  • NMR spectroscopy for regiochemical assignment (e.g., coupling constants for bridgehead protons).
  • Mass spectrometry to confirm molecular weight.
  • Chromatographic methods (HPLC, GC) to assess purity, with retention times compared to known standards . For novel derivatives, single-crystal X-ray diffraction provides unambiguous structural proof .

Q. What experimental design considerations are critical for optimizing cycloaddition reactions involving this compound precursors?

Key factors include:

  • Catalyst selection (e.g., Pd-based catalysts for dipole activation).
  • Solvent polarity and temperature to modulate reaction kinetics and selectivity.
  • Stoichiometric ratios of BCBs and dipoles to minimize side reactions. Systematic screening via Design of Experiments (DoE) can identify optimal conditions .

Advanced Research Questions

Q. How can transannular strain in this compound frameworks be mitigated during synthesis?

Transannular strain arises from the compact bicyclic structure. Strategies include:

  • Substrate preorganization : Using sterically hindered dipoles to favor strain-relieved transition states.
  • Catalyst-mediated strain redistribution : Palladium catalysts activate dipole partners, reducing reliance on BCB distortion . Computational modeling (e.g., DFT) can predict strain effects and guide substrate design .

Q. What methodologies resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or IR spectra may arise from dynamic effects (e.g., ring puckering). Solutions include:

  • Variable-temperature NMR to probe conformational exchange.
  • Isotopic labeling to trace signal origins.
  • Comparative analysis with structurally analogous compounds . Replicate experiments under controlled conditions to rule out artifacts .

Q. How do this compound derivatives serve as bioisosteres in drug discovery, and what validation methods are employed?

The rigid bicyclic core mimics aromatic rings while enhancing metabolic stability. Validation involves:

  • Structural overlay studies (e.g., X-ray vs. target protein pockets).
  • Pharmacokinetic profiling (e.g., microsomal stability assays).
  • Binding affinity assays (SPR, ITC) to compare with parent scaffolds .

Q. What challenges arise in achieving enantioselective synthesis of this compound derivatives, and how are they addressed?

Enantiocontrol is complicated by the bridgehead chirality. Solutions include:

  • Chiral ligands (e.g., BINAP) in asymmetric catalysis.
  • Kinetic resolution via enzymatic or chemical methods.
  • Dynamic kinetic asymmetric transformations (DYKAT) to enhance selectivity .

Methodological and Reproducibility Focus

Q. How can researchers ensure reproducibility in this compound synthetic protocols?

  • Detailed reporting : Include exact catalyst loadings, solvent grades, and purification steps (e.g., column chromatography conditions).
  • Open data practices : Deposit spectral data in public repositories (e.g., Zenodo) and share crystallographic CIF files .
  • Collaborative validation : Cross-laboratory replication studies to identify protocol-sensitive variables .

Q. What advanced functionalization strategies enable diversification of the this compound core?

Post-synthetic modifications include:

  • Cross-coupling reactions (Suzuki, Heck) at halogenated positions.
  • Olefin metathesis to introduce substituents.
  • Photoredox catalysis for C–H functionalization .

Q. How do computational tools enhance the design of this compound-based bioactive molecules?

Molecular dynamics (MD) simulations and docking studies predict:

  • Conformational flexibility under physiological conditions.
  • Target engagement with proteins (e.g., GPCRs, kinases).
  • ADMET properties via QSAR models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.